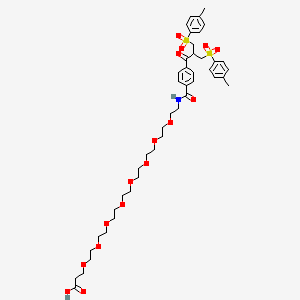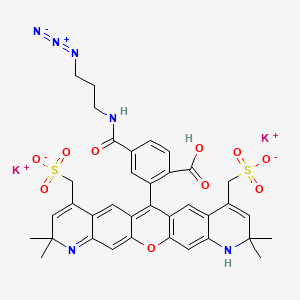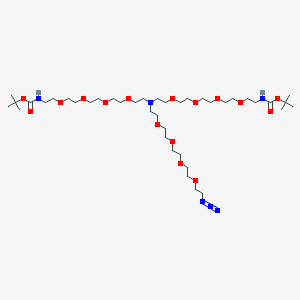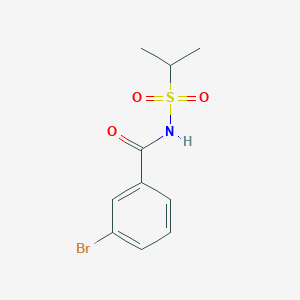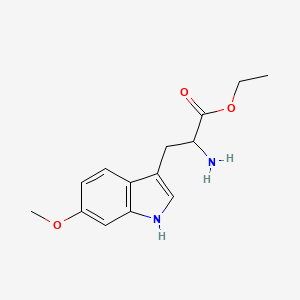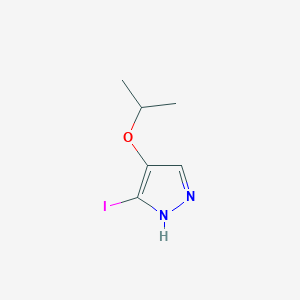
3-Iodo-4-isopropoxy-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-isopropoxy-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of iodine and isopropoxy groups in this compound makes it a valuable intermediate for various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-isopropoxy-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method is the reaction of 4-isopropoxy-1H-pyrazole with iodine in the presence of a suitable oxidizing agent such as ammonium cerium(IV) nitrate . The reaction is carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation ensures high throughput and quality control.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-4-isopropoxy-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and catalysts such as palladium or copper.
Oxidation: Hydrogen peroxide, organic solvents like acetonitrile, and mild heating.
Reduction: Sodium borohydride, ethanol or methanol as solvents, and ambient temperature.
Major Products:
Substitution: Formation of 3-substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of deiodinated pyrazoles.
Applications De Recherche Scientifique
3-Iodo-4-isopropoxy-1H-pyrazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Iodo-4-isopropoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Comparison: 3-Iodo-4-isopropoxy-1H-pyrazole is unique due to the presence of both iodine and isopropoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 4-Iodo-1-isopropyl-1H-pyrazole, the isopropoxy group in the 4-position enhances its solubility and potential for further functionalization. The presence of iodine in 3-Iodo-1H-pyrazole makes it a versatile intermediate for various substitution reactions, while the additional isopropoxy group in this compound provides added steric and electronic effects that can influence its reactivity and biological properties.
Propriétés
Formule moléculaire |
C6H9IN2O |
|---|---|
Poids moléculaire |
252.05 g/mol |
Nom IUPAC |
5-iodo-4-propan-2-yloxy-1H-pyrazole |
InChI |
InChI=1S/C6H9IN2O/c1-4(2)10-5-3-8-9-6(5)7/h3-4H,1-2H3,(H,8,9) |
Clé InChI |
GACIUXYIPKKNGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(NN=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



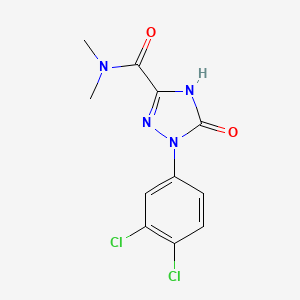
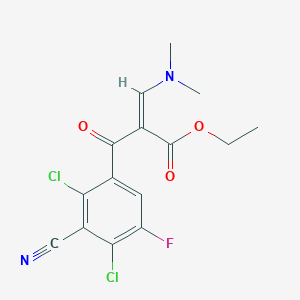
![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)
